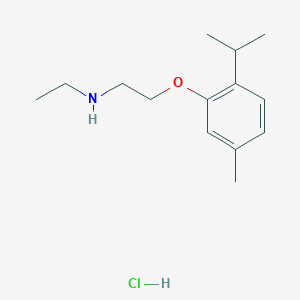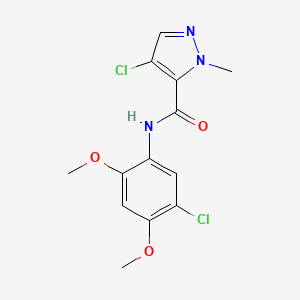
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with the molecular formula C15H13Cl2N3O3. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methoxy, and carboxamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be done using methanol in the presence of a catalyst.
Carboxamide Formation: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine or ammonia in the presence of a coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide: Similar structure but lacks the pyrazole ring.
N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide: Similar substituents but different core structure.
Uniqueness
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-18-12(8(15)6-16-18)13(19)17-9-4-7(14)10(20-2)5-11(9)21-3/h4-6H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAUUVIQSEIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141043 | |
| Record name | 4-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957290-99-2 | |
| Record name | 4-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957290-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2-methoxy-3-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5284329.png)
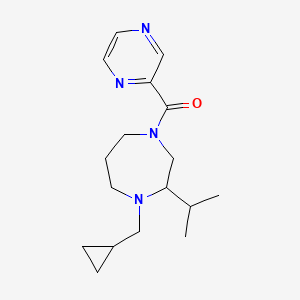
![4-NITRO-5-(8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL)PHTHALONITRILE](/img/structure/B5284340.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5284345.png)
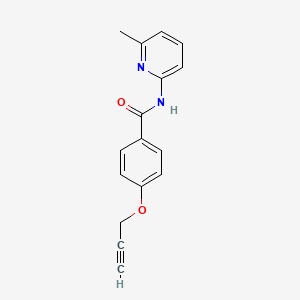
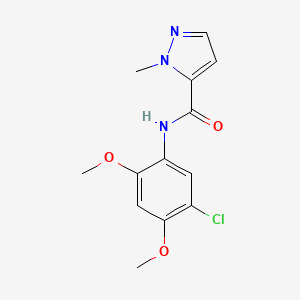
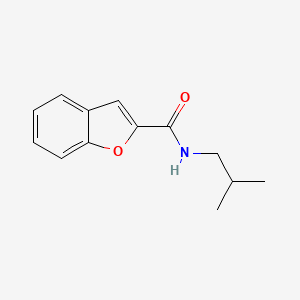
![N-[1-(3-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5284371.png)
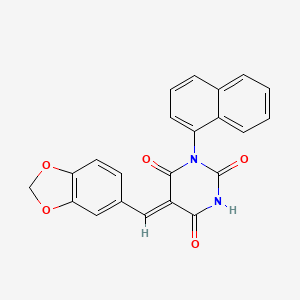

![(2R)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]tetrahydrofuran-2-carboxamide](/img/structure/B5284387.png)
![N-[4-(4-morpholinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5284392.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(pyridin-4-yl)ethyl]acetamide](/img/structure/B5284393.png)
